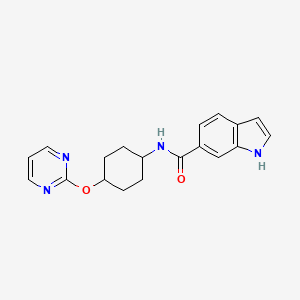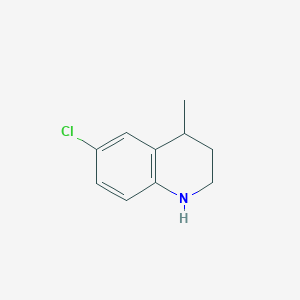
4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the use of organoboronates via a 1,2-metalate shift of an aminoboron “ate” complex .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . The exact structure of “4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride” would depend on the specific arrangement of the atoms and functional groups within the molecule.Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For instance, they can participate in Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also undergo Hiyama cross-coupling reactions with arylsilanes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, azetidines are generally solid at room temperature . They can have varying degrees of solubility in different solvents, depending on their specific functional groups .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The unique structure of 4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride offers potential as a scaffold for designing novel pharmaceutical agents. Researchers have explored its use in the following areas:
GABA Modulation: (Azetidin-3-yl)acetic acid, a structural analogue of GABA (gamma-aminobutyric acid), could serve as a starting point for developing drugs that target GABA receptors . These receptors play a crucial role in neurotransmission and are implicated in anxiety, epilepsy, and other neurological disorders.
Positive Allosteric Modulators: Compounds derived from (3-Arylazetidin-3-yl)acetates have been investigated as positive allosteric modulators of GABA A receptors. These modulators enhance the receptor’s function and may have therapeutic potential .
Heterocyclic Synthesis and Functionalization
The synthetic route to obtain 4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride involves interesting transformations:
Aza-Michael Addition: Starting from (N-Boc-azetidin-3-ylidene)acetate, researchers perform aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. This reaction provides access to diverse derivatives with potential biological activities .
Suzuki–Miyaura Cross-Coupling: The corresponding brominated pyrazole–azetidine hybrid reacts with boronic acids via Suzuki–Miyaura cross-coupling, leading to novel heterocyclic amino acid derivatives. Structural confirmation is achieved through NMR spectroscopy and HRMS .
Organic Synthesis and Deprotection Strategies
4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride has implications beyond its own structure:
- Deprotection of Carbamates : Aqueous phosphoric acid effectively deprotects tert-butyl carbamates, including tert-butyl azetidin-3-yl(methyl)carbamate. This step is crucial in complex molecule synthesis, preserving stereochemical integrity.
Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. DOI: 10.3390/molecules28031091
BenchChem. Buy Tert-butyl azetidin-3-yl(methyl)carbamate. Link
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-4-6(9-10-8-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXHRQLZWLYODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yl)-5-methyl-2H-triazole;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2766332.png)

![Methyl 2-({[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2766336.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2766337.png)
![Methyl 4-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2766338.png)
![2-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2766340.png)
![5-bromo-2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2766341.png)

![N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2766345.png)
![methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2766346.png)



